4-[(PHENYLSULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE
Description
4-[(Phenylsulfanyl)methyl]-6-piperidino-1,3,5-triazin-2-amine is a triazine derivative characterized by a phenylsulfanylmethyl group at position 4 and a piperidine substituent at position 6 of the triazine core. The compound’s structure (Figure 1A, referenced in ) suggests lipophilicity due to the aromatic phenyl group, which may enhance blood-brain barrier penetration, a critical factor for central nervous system (CNS)-targeted therapies.
Properties
IUPAC Name |
4-(phenylsulfanylmethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5S/c16-14-17-13(11-21-12-7-3-1-4-8-12)18-15(19-14)20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-11H2,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUSZFGBPBDZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(PHENYLSULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or nickel complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(PHENYLSULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenated triazine derivatives and nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted triazine compounds .
Scientific Research Applications
4-[(PHENYLSULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(PHENYLSULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The triazine ring may also participate in binding interactions with biological macromolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The triazine core allows for modular substitution, leading to compounds with distinct physicochemical and biological properties. Key comparisons include:
Key Observations :
- Lipophilicity : The phenylsulfanylmethyl group in the target compound likely enhances lipophilicity compared to methylthio () or pyridyl () substituents, which may influence bioavailability and tissue distribution.
- Piperidine vs. Piperazine : Piperidine (saturated 6-membered ring) and piperazine (unsaturated 6-membered ring with two nitrogen atoms) substituents () affect electron distribution and binding interactions with biological targets.
Functional Comparisons
- Antimicrobial Activity: 4-(4-(Arylamino)-6-(piperidin-1-yl)-1,3,5-triazine derivatives () exhibit antimicrobial properties, suggesting the triazine core’s versatility. However, the target compound’s phenylsulfanylmethyl group may confer distinct selectivity or potency.
- CNS Applications: While the target compound lacks direct evidence for neuroactivity, 4-PSB-2 (a structurally unrelated butanone derivative in ) demonstrates anti-inflammatory and memory-enhancing effects in Alzheimer’s disease models. This highlights the need for triazine-specific studies to explore similar mechanisms.
- Material Science: Triazines with pyrazole or phenoxy groups () are used in self-assembling materials, underscoring the scaffold’s adaptability beyond pharmacology.
Research Findings and Hypotheses
Pharmacological Potential
- Anti-inflammatory Mechanisms: Analogous to NSAIDs (), the phenylsulfanylmethyl group may inhibit cyclooxygenase (COX) or pro-inflammatory cytokines (e.g., TNF-α, iNOS), though this requires validation.
- Synaptic Plasticity : Structural analogs with piperidine () could modulate synaptic proteins like PSD-95 (postsynaptic density protein 95), as seen in 4-PSB-2-treated mice ().
Limitations and Contradictions
- Lack of Direct Data: Most evidence focuses on unrelated compounds (e.g., 4-PSB-2, a butanone derivative), limiting extrapolation to the triazine-based target.
- Structural vs. Functional Divergence : While substituents like methylthio () or pyridyl () alter molecular properties, their biological implications remain speculative without targeted studies.
Biological Activity
The compound 4-[(phenylsulfanyl)methyl]-6-piperidino-1,3,5-triazin-2-amine is a member of the triazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 281.37 g/mol. The structure features a piperidine moiety linked to a triazine ring with a phenylsulfanyl group, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to triazines have shown IC50 values indicating potent activity against various cancer cell lines, including breast cancer (MCF-7) and others .
- A specific study reported that certain triazine sulfonamides demonstrated IC50 values of 42 µM and 50 µM against MCF-7 cells, suggesting that modifications in the triazine structure can enhance anticancer efficacy .
-
Enzyme Inhibition
- The compound's potential as an inhibitor of specific enzymes has been investigated. For instance, it may act on nucleoside transporters (ENTs), which are critical in regulating nucleotide synthesis and adenosine function. Research has shown that analogues of related compounds can selectively inhibit ENT2 over ENT1 .
- Neuroprotective Effects
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of various triazine derivatives, it was found that modifications to the piperidine and triazine structures significantly impacted their cytotoxicity against cancer cell lines. The compound exhibited promising results in reducing cell viability in vitro compared to standard chemotherapeutics like chlorambucil.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with nucleoside transporters using transfected cell lines. The results indicated that the compound could effectively inhibit ENT2, leading to altered nucleoside metabolism which may enhance therapeutic outcomes in certain cancers and improve the efficacy of chemotherapeutic agents .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-[(phenylsulfanyl)methyl]-6-piperidino-1,3,5-triazin-2-amine, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the phenylsulfanyl group can be introduced via thiol-ene chemistry under inert conditions. Optimization requires systematic variation of solvents (e.g., DMF vs. THF), catalysts (e.g., Pd-based for cross-coupling), and temperature (60–120°C). Use high-performance liquid chromatography (HPLC) to monitor intermediate purity and adjust stoichiometry to minimize byproducts like disulfides .
Q. How can the molecular structure of this compound be validated, and what analytical techniques are critical?
- Answer : Combine NMR (¹H, ¹³C, and 2D-COSY for piperidine and triazine ring protons), FT-IR (to confirm sulfanyl and amine groups), and high-resolution mass spectrometry (HRMS). X-ray crystallography is ideal for resolving stereochemical ambiguities, though crystallization may require slow evaporation in polar aprotic solvents .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Answer : Measure solubility in DMSO (common stock solvent) and aqueous buffers (pH 4–9) via UV-Vis spectroscopy. Stability studies under light, heat, and humidity (40°C/75% RH for 4 weeks) should assess degradation pathways. Use reverse-phase HPLC to quantify degradation products like oxidized sulfoxide derivatives .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Step 1 : Systematically categorize conflicting studies (e.g., antimicrobial vs. cytotoxic assays).
- Step 2 : Standardize assay conditions (cell lines, exposure time, controls) across replicates.
- Step 3 : Use meta-analysis tools to quantify effect sizes and heterogeneity (e.g., I² statistic).
- Example : If Study A reports IC₅₀ = 10 µM (cancer cells) and Study B shows no activity, verify cell permeability via LC-MS intracellular concentration measurements .
Q. What advanced experimental designs are suitable for studying environmental fate and ecotoxicological impacts?
- Answer : Follow tiered approaches from projects like INCHEMBIOL :
- Lab-scale : Aerobic/anaerobic biodegradation assays with LC-MS/MS to track metabolites.
- Microcosm/mesocosm : Simulate soil/water systems spiked with the compound (1–100 ppm) to assess bioaccumulation in model organisms (e.g., Daphnia magna).
- Data integration : Apply fugacity models to predict compartmental distribution (log Kow >3 suggests high sediment affinity).
Q. How can computational methods enhance understanding of structure-activity relationships (SAR) for this triazine derivative?
- Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., DHFR for antimicrobial activity). Validate with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability.
- QSAR models : Train on datasets with ~20 analogs; descriptors include Hammett σ (sulfanyl group), molar refractivity (piperidine), and topological polar surface area (TPSA) .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for dose-response studies with high variability?
- Answer :
- Experimental design : Use randomized block designs with split plots (e.g., dose as main plot, cell type as subplot) to isolate variability sources .
- Analysis : Fit non-linear mixed-effects models (NLME) to dose-response curves. Report 95% confidence intervals for EC₅₀ values.
- Example : If triplicate assays show CV >15%, apply Grubbs’ test to identify outliers and repeat under controlled humidity/temperature .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Answer : Conduct ADME-Tox bridging studies:
- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (hepatic microsomes).
- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs via scintillation counting.
- Mechanistic follow-up : Use RNA-seq to compare gene expression profiles in vitro (2D culture) vs. in vivo (xenograft models) .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Log P (octanol-water) | Shake-flask HPLC | 2.8 ± 0.3 | |
| Aqueous solubility (25°C) | Saturation shake-flask | 0.12 mg/mL (pH 7.4) | |
| Thermal decomposition | TGA-DSC | Onset: 218°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
